

## Atr-IN-10 as a potential cancer therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Atr-IN-10 |           |
| Cat. No.:            | B12415659 | Get Quote |

An In-Depth Technical Guide to ATR Inhibition as a Potential Cancer Therapeutic

Disclaimer: The compound "**Atr-IN-10**" is not a recognized designation for a specific Ataxia Telangiectasia and Rad3-related (ATR) inhibitor in publicly available scientific literature and clinical trial databases. This guide will therefore focus on a well-documented, first-in-class ATR inhibitor, Berzosertib (M6620, formerly VX-970), as a representative example to illustrate the therapeutic potential, mechanism of action, and experimental evaluation of this class of drugs.

#### **Executive Summary**

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic stability. In cancer, elevated replication stress and defects in other DDR pathways, such as those governed by ATM, render tumor cells highly dependent on ATR for survival. This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells while sparing normal tissues. Berzosertib is a potent and selective inhibitor of ATR that has shown promise in preclinical and clinical studies, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to Berzosertib as a potential cancer therapeutic.

## The ATR Signaling Pathway and Mechanism of Action of Berzosertib







The ATR pathway is a central component of the cellular response to DNA damage and replication stress.[1] Upon detection of single-stranded DNA (ssDNA), which can arise from stalled replication forks or the processing of DNA double-strand breaks, ATR is activated.[1] Activated ATR then phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1]

Berzosertib functions as an ATP-competitive inhibitor of ATR kinase. By blocking the catalytic activity of ATR, Berzosertib prevents the phosphorylation of its downstream targets, thereby abrogating the G2/M and S-phase cell cycle checkpoints.[2] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.[2] Furthermore, the inhibition of ATR can lead to the collapse of replication forks, further exacerbating DNA damage and inducing apoptosis.[2]





Click to download full resolution via product page

ATR Signaling Pathway and Inhibition by Berzosertib

#### **Preclinical Data**

Berzosertib has demonstrated significant anti-tumor activity in a variety of preclinical models, particularly in combination with DNA-damaging agents. The principle of synthetic lethality is



often exploited, where cancer cells with pre-existing defects in the DNA damage response (e.g., ATM or p53 mutations) are exquisitely sensitive to ATR inhibition.[3]

#### In Vitro Synergy with Chemotherapy

Studies in various cancer cell lines have shown that Berzosertib synergizes with chemotherapy agents such as cisplatin, gemcitabine, and irinotecan.[3]

| Cell Line                                | Cancer Type          | Combination<br>Agent                          | Synergy Metric                                              | Reference |
|------------------------------------------|----------------------|-----------------------------------------------|-------------------------------------------------------------|-----------|
| COLO205                                  | Colorectal<br>Cancer | SN-38 (active<br>metabolite of<br>irinotecan) | >8-fold decrease<br>in IC50 of SN-38                        | [3]       |
| Pancreatic<br>Cancer Cell<br>Lines       | Pancreatic<br>Cancer | Cisplatin or<br>Gemcitabine                   | ≥3-fold lower<br>antitumor IC50 in<br>>70% of cell<br>lines | [3]       |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC) | Lung Cancer          | Cisplatin                                     | Sensitization of cisplatin-refractory cells                 | [2]       |

### In Vivo Efficacy in Xenograft Models

In vivo studies using mouse xenograft models have confirmed the potentiation of chemotherapy by Berzosertib, leading to enhanced tumor growth inhibition.[2][3]



| Xenograft<br>Model                         | Cancer Type          | Combination<br>Agent                    | Key Finding                                                         | Reference |
|--------------------------------------------|----------------------|-----------------------------------------|---------------------------------------------------------------------|-----------|
| Colorectal<br>Cancer<br>Xenograft          | Colorectal<br>Cancer | Irinotecan                              | Potentiation of irinotecan efficacy                                 |           |
| Pancreatic<br>Tumor Xenograft              | Pancreatic<br>Cancer | Gemcitabine-<br>based<br>chemoradiation | Sensitization to cytotoxic effects                                  | [3][4]    |
| Patient-Derived<br>Lung Tumor<br>Xenograft | Lung Cancer          | Cisplatin                               | Inhibition of<br>tumor growth in<br>cisplatin-<br>refractory tumors | [2]       |

#### **Clinical Trials**

Berzosertib has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with various chemotherapeutic agents.

## Phase I Study of Berzosertib with Gemcitabine +/-Cisplatin (NCT02157792)

This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of intravenous Berzosertib in combination with gemcitabine, with or without cisplatin.[2][5][6]



| Parameter                          | Berzosertib +<br>Gemcitabine                                                             | Berzosertib +<br>Gemcitabine +<br>Cisplatin               | Reference |
|------------------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------------|-----------|
| Number of Patients                 | 52                                                                                       | 8                                                         | [6]       |
| Recommended Phase<br>2 Dose (RP2D) | Berzosertib 210<br>mg/m² (days 2 & 9) +<br>Gemcitabine 1000<br>mg/m² (days 1 & 8)<br>Q3W | Not Determined                                            | [5][6]    |
| Dose-Limiting Toxicities (DLTs)    | 7 DLTs in 4 patients                                                                     | 3 DLTs in 3 patients                                      | [6]       |
| Best Response                      | Partial Response or<br>Stable Disease in<br>most patients                                | Partial Response or<br>Stable Disease in<br>most patients | [5][6]    |

# Phase I Study of Berzosertib with Irinotecan (NCT02595931)

This study assessed the combination of Berzosertib and irinotecan in patients with advanced solid tumors.[7]



| Parameter                        | Value                                                                          | Reference |
|----------------------------------|--------------------------------------------------------------------------------|-----------|
| Number of Patients               | 51 enrolled, 50 treated                                                        |           |
| Most Common Cancer Types         | Colorectal (39%), Pancreatic (24%)                                             |           |
| Recommended Phase 2 Dose (RP2D)  | Berzosertib 270 mg/m² +<br>Irinotecan 180 mg/m²                                | [7]       |
| Partial Responses                | 2 observed in patients with pancreatic cancer and ATM alterations              |           |
| Most Common Grade ≥ 3 Toxicities | Neutrophil decrease (34%),<br>Lymphocyte decrease (30%),<br>WBC decrease (28%) |           |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are descriptions of the methodologies employed in key preclinical and clinical studies of Berzosertib, based on the available literature.

#### In Vivo Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the efficacy of Berzosertib in combination with a DNA-damaging agent in a mouse xenograft model.





Click to download full resolution via product page

Workflow for a Preclinical Xenograft Study



#### Methodology:

- Cell Culture and Implantation: Human cancer cells (e.g., COLO205, HCT116) are cultured under standard conditions.[4] A specific number of cells (e.g., 1 x 10<sup>6</sup> to 5 x 10<sup>6</sup>) are then subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude).[8]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Animals are then randomized into different treatment groups.
- Treatment Administration:
  - Vehicle control.
  - o DNA-damaging agent (e.g., irinotecan) administered as per a defined schedule.
  - Berzosertib administered intravenously, typically 12-24 hours after the chemotherapeutic agent.[2]
  - Combination of the DNA-damaging agent and Berzosertib.
- Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is terminated when tumors reach a predetermined size or if signs of toxicity are observed.
- Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting to assess the inhibition of ATR signaling (e.g., levels of phosphorylated Chk1).[4]

# Phase I Clinical Trial Protocol (3+3 Dose Escalation Design)

This protocol describes a common design for Phase I clinical trials aimed at determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of a new drug combination.





Click to download full resolution via product page

Workflow for a 3+3 Dose Escalation Clinical Trial



#### Methodology:

- Patient Population: Patients with advanced solid tumors who have progressed on standard therapies are enrolled.[5][9]
- Dose Escalation: A starting dose of Berzosertib in combination with a standard dose of a chemotherapeutic agent is administered to a cohort of 3 patients.[5]
- DLT Assessment: Patients are monitored for a defined period (e.g., the first cycle of treatment) for dose-limiting toxicities.
- Cohort Expansion and Escalation:
  - If 0 out of 3 patients experience a DLT, the dose of Berzosertib is escalated in the next cohort of 3 patients.
  - If 1 out of 3 patients experiences a DLT, an additional 3 patients are enrolled at the same dose level. If ≤1 of these 6 patients experiences a DLT, the dose is escalated.
  - If ≥2 out of 3 (or ≥2 out of 6) patients experience a DLT, the MTD is considered to have been exceeded, and the previous dose level is declared the MTD.
- Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at various time points to determine the pharmacokinetic profile of Berzosertib.[2][5] Tumor biopsies may also be taken to assess target engagement.
- Efficacy Evaluation: Tumor responses are typically assessed every two cycles using imaging techniques according to RECIST criteria.

#### Conclusion

Inhibition of the ATR kinase represents a promising therapeutic strategy in oncology, particularly for tumors with underlying DNA damage response deficiencies. Berzosertib, a first-in-class ATR inhibitor, has demonstrated a manageable safety profile and encouraging signs of clinical activity, especially when combined with DNA-damaging chemotherapy. The data from preclinical and clinical studies strongly support the continued development of Berzosertib and other ATR inhibitors. Future research will likely focus on identifying predictive biomarkers to



select patients who are most likely to benefit from this therapeutic approach and exploring novel combination strategies to further enhance anti-tumor efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. DSpace [christie.openrepository.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atr-IN-10 as a potential cancer therapeutic].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415659#atr-in-10-as-a-potential-cancer-therapeutic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com